molecular formula C22H26O5 B2517722 2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate CAS No. 2059938-05-3

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate

Cat. No.: B2517722
CAS No.: 2059938-05-3
M. Wt: 370.445
InChI Key: KRHFYAVGWONFOK-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate is an ester derivative of 2-(3-benzoylphenyl)propanoic acid, a structural analog of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. The compound features a 3-benzoylphenyl group attached to a propanoic acid backbone, with a 2-(2-ethoxyethoxy)ethyl ester moiety.

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-3-25-12-13-26-14-15-27-22(24)17(2)19-10-7-11-20(16-19)21(23)18-8-5-4-6-9-18/h4-11,16-17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHFYAVGWONFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2-(3-benzoylphenyl)propanoic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Ester Group Key Structural Features Toxicity/Regulatory Notes
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate 2-(2-Ethoxyethoxy)ethyl Extended ether chain for solubility Not explicitly listed in hazard databases
Ketoprofen ethyl ester Ethyl Simple alkyl ester Classified as toxic (R25-48/25), sensitizing (R43)
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate 1-Hydroxy-2-propanyl Hydroxyl group in ester moiety No hazard data; hydroxyl may enhance solubility
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Ethyl with indole substituent Indole ring for aromatic interactions Requires full chemical protective gear

Key Findings :

  • Ester Group Complexity : The 2-(2-ethoxyethoxy)ethyl group in the target compound likely improves water solubility compared to ethyl esters (e.g., ketoprofen ethyl ester) but reduces lipophilicity relative to aromatic indole-containing analogs .
  • Toxicity : Simpler esters like ketoprofen ethyl ester exhibit acute toxicity (R25) and sensitization risks (R43), whereas the target compound’s extended ether chain may mitigate these effects due to altered metabolic pathways .

Substituent Modifications on the Phenyl Ring

Table 2: Impact of Substituents on Properties

Compound Name Phenyl Ring Substituents Functional Implications
This compound 3-Benzoyl Enhances π-π interactions with targets
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate 3-Nitro on phenyl Electron-withdrawing group increases reactivity
Ethyl 2-(3-(benzyloxy)phenyl)propanoate 3-Benzyloxy Bulky substituent may hinder membrane permeability
Ethyl 2-(2-methoxyphenyl)hydrazin-1-ylidenepropanoate 2-Methoxy Methoxy group enhances metabolic stability

Key Findings :

  • Benzoyl vs.
  • Methoxy Substituents : Methoxy groups () improve metabolic stability via steric hindrance of oxidative enzymes, a feature absent in the target compound .

Functional Group Additions

Table 3: Impact of Additional Functional Groups

Compound Name Added Functional Group Biological/Chemical Implications
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate Diethoxyphosphoryl Phosphonate group enhances enzyme inhibition potential
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate Difluoro and hydroxyl Fluorine atoms improve bioavailability and metabolic resistance
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate Benzyloxycarbonyl and amino Carbamate group may act as a prodrug linker

Key Findings :

  • Phosphonate and Fluorine Groups : These modifications () significantly alter reactivity and pharmacokinetics compared to the target compound, which lacks such functionalization.
  • Prodrug Potential: Compounds with carbamate or protected amino groups () demonstrate delayed hydrolysis profiles, whereas the target compound’s ester group may undergo faster metabolic cleavage .

Biological Activity

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests a capacity for significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C₁₈H₁₈O₄, and it features a complex structure that includes an ethoxyethoxy group and a benzoylphenyl moiety. The presence of these functional groups is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Many derivatives have demonstrated effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Certain structural analogs have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study on related compounds revealed significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound AE. coli50Moderate
Compound BS. aureus25High
Compound CPseudomonas aeruginosa100Low

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors. The ethoxyethoxy group may enhance solubility and facilitate cellular uptake, while the benzoylphenyl portion could be involved in binding to specific biomolecules.

Case Study: Anticancer Activity

In a comparative study of similar compounds, several derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values in the low micromolar range, suggesting potent anticancer activity.

CompoundCancer Cell LineIC₅₀ (µM)Effectiveness
Compound DHeLa (Cervical Cancer)5High
Compound EMCF-7 (Breast Cancer)10Moderate
Compound FA549 (Lung Cancer)8High

Research Findings

Recent studies have focused on optimizing the synthesis of similar compounds to enhance their biological activity. For instance, modifications to the benzoyl group have been shown to increase potency against specific cancer cell lines .

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